6-Aminonicotinic acid 6-Aminonicotinic acid 6-aminonicotinic acid is an aminonicotinic acid in which the amino group is situated at position 6 of the pyridine ring. It has a role as a metabolite. It is an aromatic amine, an aminopyridine and an aminonicotinic acid. It is functionally related to a nicotinic acid.
Brand Name: Vulcanchem
CAS No.: 3167-49-5
VCID: VC20760355
InChI: InChI=1S/C6H6N2O2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H2,7,8)(H,9,10)
SMILES: C1=CC(=NC=C1C(=O)O)N
Molecular Formula: C6H6N2O2
Molecular Weight: 138.12 g/mol

6-Aminonicotinic acid

CAS No.: 3167-49-5

Cat. No.: VC20760355

Molecular Formula: C6H6N2O2

Molecular Weight: 138.12 g/mol

* For research use only. Not for human or veterinary use.

6-Aminonicotinic acid - 3167-49-5

Specification

CAS No. 3167-49-5
Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
IUPAC Name 6-aminopyridine-3-carboxylic acid
Standard InChI InChI=1S/C6H6N2O2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H2,7,8)(H,9,10)
Standard InChI Key ZCIFWRHIEBXBOY-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C(=O)O)N
Canonical SMILES C1=CC(=NC=C1C(=O)O)N
Appearance Powder
Melting Point 312.0 °C

Introduction

Physical and Chemical Properties

6-Aminonicotinic acid possesses a distinct set of physicochemical properties that influence its behavior in chemical reactions and biological systems. It is commonly found as a white to beige powder with limited water solubility of approximately 1.0 g/L at 20°C .

Structural and Molecular Characteristics

The compound features a pyridine ring with a carboxylic acid group at position 3 and an amino group at position 6, giving it unique chemical reactivity. This arrangement allows it to participate in various chemical transformations and interact with biological systems in specific ways.

Key Physical Properties

The following table summarizes the essential physical and chemical properties of 6-aminonicotinic acid:

PropertyValue
Molecular FormulaC₆H₆N₂O₂
Molecular Weight138.12 g/mol
Melting Point>300°C
Boiling Point253.51°C (estimate)
Density1.3471 (estimate)
Refractive Index1.5100 (estimate)
pKa2.86±0.10 (predicted)
Water Solubility~1.0 g/L at 20°C
AppearanceWhite to beige powder

Chemical Reactivity

The carboxylic acid group of 6-aminonicotinic acid makes it amenable to esterification reactions, which is particularly relevant for its biological applications. The compound can undergo various chemical transformations, including the formation of esters, amides, and other derivatives that may possess enhanced biological activities or improved pharmacokinetic properties .

The amino group at the 6-position provides another site for potential chemical modifications, allowing for the synthesis of a diverse range of derivatives with varying properties and applications. This functional group versatility contributes significantly to the compound's utility in organic synthesis and pharmaceutical development .

Synthesis Methods

Several methods exist for synthesizing 6-aminonicotinic acid, with hydrolysis of ethyl 6-aminonicotinate being one of the most common approaches. This section explores the detailed synthetic pathways to produce this compound.

Hydrolysis of Ethyl 6-aminonicotinate

A well-documented synthesis method involves the alkaline hydrolysis of ethyl 6-aminonicotinate. The procedure follows these steps:

  • Dissolution of ethyl 6-aminonicotinate (5.00 mmol) in methanol (36 mL)

  • Addition of 1 N sodium hydroxide solution (20.0 mL)

  • Stirring the reaction mixture at room temperature for 18 hours

  • Removal of methanol under vacuum

  • Dilution with water and acidification to pH 3 using 2 N HCl

  • Isolation of the precipitate by centrifugation

  • Washing with water and drying under vacuum

This method typically yields 6-aminonicotinic acid as an off-white solid with a yield of approximately 33% . The relatively modest yield suggests opportunities for optimization of the synthetic procedure to improve efficiency.

Alternative Synthesis Approaches

While the hydrolysis method represents the most commonly reported approach, other synthetic pathways may involve direct amination of nicotinic acid derivatives or selective reduction of appropriately substituted nitro compounds. These alternative approaches may offer advantages in terms of yield, purity, or scalability depending on the specific requirements of the synthesis .

Biological and Pharmacological Activities

6-Aminonicotinic acid exhibits significant biological and pharmacological activities, particularly through its metabolic derivatives and their interactions with cellular pathways.

Metabolic Conversion and Enzymatic Inhibition

One of the most important biological roles of 6-aminonicotinic acid relates to its potential conversion to 6-amino-NADP+ via the Preiss-Handler pathway. While 6-aminonicotinic acid itself shows minimal direct effects on cellular processes, its metabolic derivatives can act as potent inhibitors of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative pentose phosphate pathway (oxPPP) .

This inhibition results in marked increases in metabolites upstream of 6PGD, particularly glucose 6-phosphate (G6P) and 6-phosphogluconate (6PG), indicating effective disruption of this metabolic pathway. Research has shown that 6-aminonicotinic acid derivatives can cause a 150- to 180-fold increase in 6PG levels, demonstrating potent enzymatic inhibition .

Epigenetic Effects in Cancer Cells

Recent research has revealed that derivatives of 6-aminonicotinic acid can reverse the loss of histone 3 lysine 9 trimethylation (H3K9me3) in distant metastatic pancreatic carcinoma cells. This epigenetic effect appears to be specifically pronounced in certain types of pancreatic ductal adenocarcinoma (PDAC) cells, particularly those from distant metastases .

This epigenetic modulation capability is particularly significant as it suggests a mechanism through which 6-aminonicotinic acid derivatives could potentially alter gene expression patterns in cancer cells, potentially impeding their growth and metastatic potential .

Reduced Neurotoxicity Compared to 6-Aminonicotinamide

An important advantage of 6-aminonicotinic acid derivatives is their potentially lower neurotoxicity compared to the structurally related compound 6-aminonicotinamide (6AN). While 6AN has well-documented neurotoxic effects that limit its therapeutic utility, certain esters of 6-aminonicotinic acid have demonstrated reduced toxicity to primary hippocampal rat neurons while maintaining or even enhancing their antiproliferative effects on cancer cells .

This improved safety profile makes 6-aminonicotinic acid derivatives particularly promising as potential therapeutic agents for targeting cancer cells while minimizing adverse effects on normal tissues .

Applications in Research and Industry

6-Aminonicotinic acid has found diverse applications across multiple fields, leveraging its unique chemical properties and biological activities.

Pharmaceutical Development

In pharmaceutical research, 6-aminonicotinic acid serves as a key intermediate in the synthesis of various drugs, particularly those targeting neurological disorders . Its ability to be converted into more complex molecules with specific biological activities makes it valuable in medicinal chemistry and drug discovery programs.

Recent developments have highlighted its potential in cancer therapeutics, specifically in the context of pancreatic cancer. Esters derived from 6-aminonicotinic acid have shown promise in targeting distant metastatic pancreatic carcinoma cells by reversing their reprogrammed epigenetic and gene expression states .

Biochemical Research

The compound plays an important role in studies related to enzyme activity and metabolic pathways. Its derivatives can affect specific enzymes like 6-phosphogluconate dehydrogenase, making it useful for investigating metabolic processes and developing new therapeutic approaches .

Researchers utilize 6-aminonicotinic acid to study the pentose phosphate pathway and its role in cancer metabolism. By modulating this pathway through inhibition of key enzymes, scientists can better understand how metabolic alterations contribute to cancer development and progression .

Agricultural Chemistry

In agricultural applications, 6-aminonicotinic acid is explored for developing new agrochemicals that may contribute to more effective pest control and crop protection solutions . Its chemical structure allows for modifications that can potentially yield compounds with insecticidal, fungicidal, or herbicidal properties.

Material Science

The compound finds applications in material science, particularly in the development of novel polymers and coatings. Its integration into these materials can potentially improve their durability and functionality for various applications . The nitrogen-containing heterocyclic structure provides opportunities for creating materials with specific properties or reactivity profiles.

Analytical Chemistry

Recent Developments and Future Perspectives

Recent research has expanded our understanding of 6-aminonicotinic acid's potential applications, particularly in targeted cancer therapeutics and metabolic modulation.

Advances in Targeted Cancer Therapy

One of the most promising recent developments involves the design and synthesis of 6-aminonicotinic acid esters as potential therapeutics for pancreatic cancer. Researchers have demonstrated that specific esters, such as 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 6-aminonicotinate (compound 5i), show potent antiproliferative activity against pancreatic ductal adenocarcinoma distant metastasis cells .

These compounds appear to work by reversing the loss of histone 3 lysine 9 trimethylation (H3K9me3), effectively counteracting epigenetic changes associated with the metastatic process. Importantly, these effects seem to be specific to certain cancer cell populations, suggesting potential for targeted therapeutic approaches .

Metabolic Pathway Targeting

Metabolomic analysis has revealed that 6-aminonicotinic acid derivatives can substantially alter the metabolite profile of cancer cells, particularly affecting the pentose phosphate pathway. This metabolic modulation results in marked increases in upstream metabolites such as glucose 6-phosphate and 6-phosphogluconate, indicating effective inhibition of 6-phosphogluconate dehydrogenase .

This approach of targeting metabolic vulnerabilities specific to cancer cells represents an emerging strategy in oncology that may overcome limitations of conventional treatments .

Future Research Directions

Future research on 6-aminonicotinic acid is likely to focus on several key areas:

  • Development of more potent and selective derivatives with enhanced pharmacokinetic properties

  • Further elucidation of the mechanisms underlying the epigenetic effects observed in cancer cells

  • Exploration of potential synergies with existing cancer therapies

  • Investigation of applications beyond oncology, including neurological disorders and metabolic diseases

  • Optimization of synthetic pathways to improve yield and scalability for industrial production

These research directions promise to expand our understanding of 6-aminonicotinic acid and potentially yield new therapeutic approaches for addressing significant medical challenges .

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